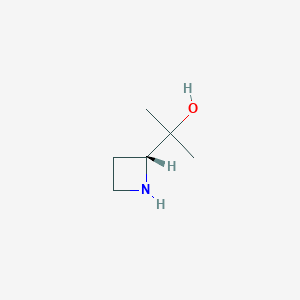

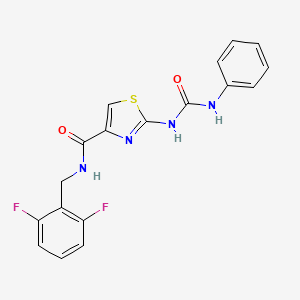

![molecular formula C19H9ClF6N4 B2369154 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 339106-67-1](/img/structure/B2369154.png)

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines through microwave-assisted treatment and Sonogashira-type cross-coupling conditions (Palka et al., 2014).

- It's involved in the creation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, exhibiting distinct molecular conformations and hydrogen bonding in different dimensions (Sagar et al., 2017).

- The compound is central in a study exploring the crystal structure and reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds (Liu et al., 2013).

Biological and Medicinal Applications

- Alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, derived from this compound, have shown potential as anticancer agents (Chavva et al., 2013).

- It has been used in the development of isomorphous methyl- and chloro-substituted small heterocyclic analogues, contributing to the understanding of the chlorine-methyl exchange rule (Swamy et al., 2013).

- Novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives, synthesized from this compound, have exhibited cytotoxic activity against various human cancer cell lines (Kurumurthy et al., 2014).

Materials Science and Electronics

- It has been a part of studies focusing on the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, aiding in the development of materials with specific electronic properties (Zedan et al., 2020).

- Its derivatives have been explored in the context of electroluminescence, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic properties (Huang et al., 2013).

Propiedades

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenyl-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9ClF6N4/c20-13-6-11(18(21,22)23)9-28-17(13)30-14-7-12(19(24,25)26)8-27-16(14)15(29-30)10-4-2-1-3-5-10/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRGXMUHUXIYIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C2N=CC(=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9ClF6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide](/img/structure/B2369081.png)

![N,6-dimethyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2369083.png)

![1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid](/img/structure/B2369084.png)

![N-({[2,2'-bifuran]-5-yl}methyl)pyridine-3-sulfonamide](/img/structure/B2369086.png)

![Ethyl 2-[4-(dimethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2369090.png)

![N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2369092.png)

![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2369093.png)